Isomogroside-V

Description

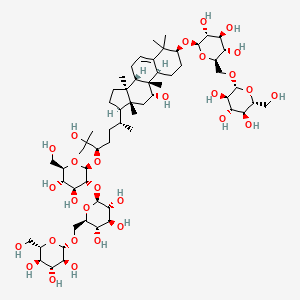

Structure

2D Structure

Properties

Molecular Formula |

C60H102O29 |

|---|---|

Molecular Weight |

1287.4 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(45(74)38(67)29(20-63)84-55)89-54-49(78)44(73)40(69)31(86-54)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)43(72)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28+,29-,30-,31-,32+,33-,34+,35-,36-,37+,38-,39-,40-,41+,42-,43+,44+,45+,46-,47+,48-,49-,50-,51-,52+,53+,54+,55+,58+,59-,60+/m1/s1 |

InChI Key |

GRWRKEKBKNZMOA-SJJZSDDKSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C |

Origin of Product |

United States |

Isolation and Definitive Structural Elucidation of Isomogroside V

Methodologies for Isomogroside-V Isolation from Natural Sources

The journey to obtaining pure Isomogroside V from its natural source, the Swingle extract of Luo Han Guo, involves a multi-step process of extraction and purification. google.com The initial extract typically contains a complex mixture of mogrosides, with mogroside V being the most abundant. google.commaxapress.com

Advanced Chromatographic Separation Techniques (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of Isomogroside V. google.com Analytical HPLC, often coupled with a C18 column, is used to identify the presence of Isomogroside V in the initial extract. google.comgoogle.com For instance, LC-MS analysis of a Swingle extract can reveal the presence of a component with nearly the same retention time and identical molecular composition as mogroside V, which is subsequently identified as Isomogroside V. google.com

Preparative HPLC is then employed for the isolation of Isomogroside V in larger quantities. google.com This process often involves repeated injections of the partially purified fractions onto a preparative C18 column to achieve a high purity of about 95% to 98%. google.com Liquid Chromatography-Mass Spectrometry (LC-MS) is also a critical tool, not only for separation but also for providing initial structural information based on the mass of the molecule and its fragments. biocrick.comgoogle.com

Optimized Extraction Procedures and Purification Strategies

The initial extraction from the dried fruit of Siraitia grosvenorii often utilizes solvents like methanol (B129727) or ethanol (B145695). google.commaxapress.com A common preliminary purification step involves the use of macroporous resins, such as Diaion HP-20. google.comgoogle.com The crude extract is passed through a column packed with this resin and washed with successive gradients of methanol in water to remove impurities. google.comgoogle.com

Following this, low-pressure chromatography on a reversed-phase C-18 cartridge is often used for further fractionation. google.comgoogle.com The fractions containing Isomogroside V are then subjected to preparative HPLC for final purification. google.com This systematic combination of different chromatographic techniques is essential to isolate this minor component from the complex mixture of related compounds present in the natural extract. google.comgoogle.com

Comprehensive Spectroscopic and Spectrometric Characterization for Structure Determination

Once isolated, the definitive structure of Isomogroside V is determined through a combination of advanced spectroscopic and spectrometric techniques. High-resolution electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS) is used to determine the exact molecular formula, which for Isomogroside V is C₆₀H₁₀₂O₂₉. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of complex organic molecules like Isomogroside V. biocrick.comgoogle.com It provides detailed information about the carbon-hydrogen framework and the connectivity of different atoms within the molecule.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, provide the fundamental chemical shift data for all the hydrogen and carbon atoms in the molecule. google.com The ¹H NMR spectrum of Isomogroside V shows characteristic signals for the aglycone (mogrol) and the five sugar units. google.com For the sugar moieties, five anomeric proton signals are observed, indicating the presence of five glucose units. google.com

The ¹³C NMR spectrum provides information on the carbon skeleton. google.com Distortionless Enhancement by Polarization Transfer (DEPT) experiments are particularly useful to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of the carbon signals. google.com A direct comparison of the DEPT spectra of Isomogroside V and its isomer, mogroside V, clearly highlights the structural differences between the two molecules. google.com

Table 1: ¹H NMR Data for the Aglycone of Isomogroside V (in CD₃OD)

| Carbon No. | Chemical Shift (δ) ppm |

|---|---|

| 1 | 1.49, 2.23 |

| 2 | 1.93, 2.05 |

| 3 | 3.20 |

| 5 | 1.05 |

| 6 | 5.61 |

| 7 | 2.22, 2.30 |

| 8 | 1.48 |

| 9 | 1.15 |

| 10 | 1.00 |

| 11 | 3.99 |

| 12 | 1.95, 2.05 |

| 13 | 1.95 |

| 14 | 1.42 |

| 15 | 1.50, 1.80 |

| 16 | 1.40, 1.60 |

| 17 | 1.85 |

| 18 | 0.82 |

| 19 | 1.05 |

| 20 | 1.65 |

| 21 | 1.05 |

| 22 | 1.40, 1.55 |

| 23 | 1.65, 1.75 |

| 24 | 3.65 |

| 26 | 1.25 |

| 27 | 1.25 |

| 28 | 0.90 |

| 29 | 0.85 |

Table 2: ¹³C NMR Data for the Aglycone of Isomogroside V (in CD₃OD)

| Carbon No. | Chemical Shift (δ) ppm |

|---|---|

| 1 | 27.4 |

| 2 | 26.5 |

| 3 | 89.1 |

| 4 | 39.9 |

| 5 | 52.8 |

| 6 | 120.2 |

| 7 | 144.5 |

| 8 | 43.8 |

| 9 | 50.1 |

| 10 | 38.5 |

| 11 | 69.8 |

| 12 | 48.9 |

| 13 | 49.8 |

| 14 | 51.5 |

| 15 | 35.2 |

| 16 | 28.5 |

| 17 | 56.5 |

| 18 | 16.8 |

| 19 | 24.5 |

| 20 | 36.1 |

| 21 | 18.9 |

| 22 | 34.8 |

| 23 | 31.5 |

| 24 | 90.5 |

| 25 | 72.5 |

| 26 | 29.8 |

| 27 | 30.1 |

| 28 | 16.5 |

| 29 | 28.2 |

Two-dimensional (2D) NMR experiments are indispensable for establishing the complex structure of Isomogroside V. nih.govbiocrick.com

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify proton-proton correlations, which helps in tracing the spin systems of the individual sugar units starting from their anomeric protons. researchgate.netgoogle.com

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals. biocrick.comgoogle.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over two to three bonds). biocrick.comgoogle.com This is crucial for determining the linkages between the sugar units and their attachment points to the aglycone. google.com

Through the combined interpretation of these 1D and 2D NMR experiments, the complete structure of Isomogroside V was established as 3-[(4-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-mogrol-24-O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside. researchgate.netnih.govbiocrick.comgoogle.com

One-Dimensional NMR (<sup>1</sup>H, <sup>13</sup>C, DEPT) Data Acquisition and Interpretation

High-Resolution Mass Spectrometry (MS) for Molecular Formula Determination (e.g., ESI-TOF MS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. For Isomogroside V, positive ion high-resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) was employed. google.comgoogle.com This technique measures the mass-to-charge ratio (m/z) with high accuracy, allowing for the calculation of a precise molecular formula.

The analysis of Isomogroside V yielded a protonated molecule [M+H]⁺ at an m/z of 1287.6530. google.comgoogle.com This experimental value corresponds to the calculated molecular formula of C₆₀H₁₀₂O₂₉. This formula is identical to that of its isomer, Mogroside V, confirming their isomeric relationship. google.comnih.gov

Table 1: HRMS Data for Isomogroside V

| Parameter | Reported Value | Reference |

|---|---|---|

| Ionization Mode | Positive Ion ESI | google.comgoogle.com |

| Mass Analyzer | Time-of-Flight (TOF) | google.comgoogle.com |

| Observed Ion | [M+H]⁺ | google.comgoogle.com |

| Measured m/z | 1287.6530 | google.comgoogle.com |

| Deduced Molecular Formula | C₆₀H₁₀₂O₂₉ | google.comgoogle.com |

Optical Rotation Analysis for Chiral Purity and Configuration

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light, providing insight into its stereochemical nature. libretexts.orgtorontech.com The specific rotation is a characteristic physical property for a pure chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). libretexts.orglabsciencesolution.com

Isomogroside V was isolated as an amorphous solid and its optical activity was measured using a polarimeter. google.comgoogle.com The analysis reported a specific rotation of [α]²⁰D -2.1° (c 0.57, MeOH). google.comgoogle.com The negative sign indicates that Isomogroside V is levorotatory, meaning it rotates the plane of polarized light counterclockwise. libretexts.org This value is a key parameter for its identification and for ensuring the chiral purity of the isolated sample.

Table 2: Optical Rotation Data for Isomogroside V

| Parameter | Value | Reference |

|---|---|---|

| Specific Rotation ([α]) | -2.1° | google.comgoogle.com |

| Temperature | 20°C | google.comgoogle.com |

| Wavelength | Sodium D-line (589 nm) | libretexts.org |

| Concentration (c) | 0.57 g/100 mL | google.comgoogle.com |

| Solvent | Methanol (MeOH) | google.comgoogle.com |

Comparative Structural Analysis of this compound with Mogroside V and Other Closely Related Mogrosides

The structural distinction between Isomogroside V and its prominent isomer, Mogroside V, lies not in their aglycone core or the number of sugar units, but in the specific linkage of one glycosidic bond. google.com Both compounds share the same mogrol (B2503665) backbone and are pentaglycosides. google.commdpi.com

Detailed Examination of Aglycone Moiety Configuration (Mogrol)

The aglycone, or non-sugar, portion of both Isomogroside V and Mogroside V was identified as mogrol. google.comgoogle.com This was established through extensive analysis of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, TOCSY, HSQC, NOESY, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netgoogle.com The spectral data for the aglycone part of Isomogroside V were found to be identical to those of Mogroside V, confirming the same tetracyclic triterpenoid (B12794562) backbone structure and stereochemistry. google.commdpi.com

Elucidation of Glycosyl Residue Linkage Positions and D-Configuration

The definitive structural difference between Isomogroside V and Mogroside V is the linkage within the disaccharide moiety attached at the C-3 position of the mogrol aglycone. google.com

In Isomogroside V , the two glucose units at C-3 are connected via a β-(1→4) glycosidic bond . researchgate.netgoogle.com

In Mogroside V , the corresponding glucose units are linked by a β-(1→6) glycosidic bond . google.com

Both isomers possess an identical trisaccharide chain attached at the C-24 position, which features a 2,6-branched structure. google.comgoogle.com The structure of Isomogroside V is therefore established as 3-[(4-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-mogrol-24-O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside. researchgate.netgoogle.com

For both compounds, all glycosyl residues were determined to be in the pyranose form and to possess the D-configuration , a common feature for glycosides derived from natural botanical sources. google.com The β-anomeric configuration for all glycosidic linkages was confirmed by the large coupling constants (³J H1,H2 ≈ 7-8 Hz) observed in their ¹H NMR spectra. researchgate.netgoogle.com

Table 3: Comparison of Glycosidic Linkages in Isomogroside V and Mogroside V

| Structural Feature | Isomogroside V | Mogroside V | Reference |

|---|---|---|---|

| Aglycone | Mogrol | Mogrol | google.comgoogle.com |

| Glycosylation Sites | C-3 and C-24 | C-3 and C-24 | google.com |

| Sugar Moiety at C-24 | β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside | β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside | researchgate.netgoogle.com |

| Sugar Moiety at C-3 | 4-O-β-D-glucopyranosyl-β-D-glucopyranoside | 6-O-β-D-glucopyranosyl-β-D-glucopyranoside | google.com |

| Key Differentiating Linkage | β-(1→4) | β-(1→6) | google.com |

| Sugar Configuration | D-Glucose | D-Glucose | google.com |

| Anomeric Configuration | β | β | researchgate.netgoogle.com |

Mechanistic Investigations of Biological Activities Preclinical in Vivo and in Vitro Studies

Anti-inflammatory Mechanisms of Action

Preclinical research, encompassing both in vivo and in vitro models, has begun to elucidate the molecular mechanisms through which Isomogroside V and its closely related isomer, Mogroside V, exert their anti-inflammatory effects. These investigations have revealed that the compound's activity is not due to a single mode of action but rather a complex interplay with multiple key intracellular signaling pathways that are central to the inflammatory response. The primary active ingredient of Siraitia grosvenorii, mogrosides, have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. nih.govnih.govnih.gov The focus of mechanistic studies has been on how these compounds modulate signaling cascades that are triggered by inflammatory stimuli, thereby reducing the expression of pro-inflammatory mediators.

Isomogroside V's anti-inflammatory properties are largely attributed to its ability to interfere with several critical signaling pathways. By modulating these networks, it can effectively suppress the production of inflammatory cytokines and enzymes that drive inflammation.

The Nuclear Factor Kappa B (NF-κB) pathway is a cornerstone of inflammatory processes, controlling the transcription of numerous pro-inflammatory genes. Mogroside V has been shown to be a potent inhibitor of this pathway. frontiersin.org In preclinical models, its intervention leads to a downstream reduction in the expression of inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

In studies using lipopolysaccharide (LPS)-induced neuroinflammation in BV-2 microglial cells, Mogroside V significantly suppressed the phosphorylation of the inhibitory subunit of NF-κB (IκBα) and the p65 subunit of NF-κB. nih.govresearchgate.net This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of its target genes. nih.gov Similarly, in a mouse model of ovalbumin (OVA)-induced pulmonary inflammation, Mogroside V treatment decreased the levels of phosphorylated NF-κB and phosphorylated IκB. frontiersin.org This demonstrates that Mogroside V inhibits the activation of the NF-κB signaling pathway, which is a crucial element of its anti-inflammatory effect. nih.govfrontiersin.org General extracts from S. grosvenorii have also been noted to inhibit NF-κB activation. nih.gov

Table 1: Summary of Isomogroside V's Effects on the NF-κB Pathway

| Model/Cell Line | Key Protein/Target | Observed Effect of Mogroside V |

|---|---|---|

| OVA-induced mice (in vivo) | Phosphorylated NF-κB (p-NF-κB) | Decreased levels frontiersin.org |

| OVA-induced mice (in vivo) | Phosphorylated IκB (p-IκB) | Decreased levels frontiersin.org |

| LPS-treated BV-2 cells (in vitro) | Phosphorylated IκBα (p-IκBα) | Significantly suppressed nih.gov |

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a critical role in immunity and inflammation. sigmaaldrich.com Aberrant activation of this pathway is linked to various inflammatory conditions. frontiersin.org

Research combining transcriptomic and proteomic approaches in a mouse model of OVA-induced pulmonary inflammation revealed that Mogroside V exerts its anti-inflammatory effects in part by inhibiting the JAK-STAT pathway. frontiersin.org In this model, key regulatory molecules of the pathway, including Jak1 and Stat1, were activated by the inflammatory stimulus and subsequently inhibited by Mogroside V treatment. frontiersin.org Further in vitro analysis confirmed that Mogroside V significantly reduced the phosphorylated levels of JAK1 and Stat1. frontiersin.org This inhibition of JAK-STAT signaling is a novel finding for Mogroside V, highlighting it as a key mechanism for its therapeutic effects in pulmonary inflammation. frontiersin.org

Table 2: Summary of Isomogroside V's Effects on the JAK-STAT Pathway

| Model/Cell Line | Key Protein/Target | Observed Effect of Mogroside V |

|---|---|---|

| OVA-induced mice (in vivo) | Jak1 | Inhibited frontiersin.org |

| OVA-induced mice (in vivo) | Stat1 | Inhibited frontiersin.org |

| In vitro model | Phosphorylated JAK1 | Significantly reduced frontiersin.org |

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising key kinases like JNK, ERK, and p38, is another classical signaling cascade involved in inflammation. mdpi.com This pathway often works in concert with the NF-κB pathway to regulate the expression of inflammatory mediators. mdpi.com Mogrosides, in general, have been found to block the activation of the MAPK signaling pathway. nih.gov

Table 3: Summary of Isomogroside V's Effects on the MAPK Pathway

| Model/Cell Line | Key Protein/Target | Observed Effect of Mogroside V |

|---|---|---|

| LPS-treated BV-2 cells (in vitro) | Phospho-ERK (p-ERK) | Significantly suppressed nih.gov |

| LPS-treated BV-2 cells (in vitro) | Phospho-JNK (p-JNK) | Significantly suppressed nih.gov |

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and it also plays a significant role in inflammation. mdpi.comfrontiersin.org This pathway can influence NF-κB activity through the IκB kinase (IKK) complex. nih.gov

Studies on S. grosvenorii extracts (SGEs) have shown that their anti-inflammatory mechanism involves interference with the PI3K/Akt/IKK signaling cascade, which in turn inhibits the activation of NF-κB. nih.gov More direct evidence comes from studies on Mogroside V in LPS-treated BV-2 cells, where it was found to suppress the phosphorylation of Akt. nih.govresearchgate.net This suggests that Mogroside V can modulate this upstream pathway to exert its anti-inflammatory effects, potentially by preventing the subsequent activation of NF-κB. nih.govnih.gov

Table 4: Summary of Isomogroside V's Effects on the PI3K/Akt/IKK Pathway

| Model/Cell Line | Key Protein/Target | Observed Effect of Mogroside V |

|---|---|---|

| LPS-treated BV-2 cells (in vitro) | Phosphorylation of Akt | Suppressed nih.govresearchgate.net |

Toll-like Receptor 4 (TLR4) is a key pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS), initiating a powerful inflammatory response through adaptor proteins like Myeloid differentiation factor 88 (MyD88), ultimately leading to the activation of the NF-κB and MAPK pathways. nih.gov

Research has demonstrated that Mogroside V can inhibit this critical initiating step of inflammation. In LPS-stimulated BV-2 cells, Mogroside V was found to suppress the expression of both TLR4 and its downstream adaptor, MyD88. nih.gov This action effectively blocks the entire TLR4-mediated signaling cascade. nih.gov Other mogrosides, such as Mogroside IIIE and Mogroside IVE, have also been reported to exert their anti-inflammatory and anti-fibrotic effects by modulating the TLR4 signaling pathway. nih.govecronicon.net This indicates that targeting the TLR4 pathway is a common mechanistic theme for the anti-inflammatory activity of mogrosides. ecronicon.net

Table 5: Summary of Isomogroside V's Effects on the TLR4 Pathway

| Model/Cell Line | Key Protein/Target | Observed Effect of Mogroside V |

|---|---|---|

| LPS-treated BV-2 cells (in vitro) | Toll-like Receptor 4 (TLR4) | Suppressed nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Isomogroside V |

| Mogroside V |

| Mogroside IIIE |

| Mogroside IVE |

| Quercetin |

| Kaempferol |

| Lipopolysaccharide (LPS) |

PI3K/Akt/IKK Signaling Interference

Role of MicroRNAs (miRNAs) in Anti-inflammatory Effects (e.g., miR-21-5p/SPRY1 Axis)

Antioxidant Mechanisms

Isomogroside V exhibits significant antioxidant properties, which are attributed to its ability to directly neutralize reactive oxygen species and enhance the body's own antioxidant defense systems.

Isomogroside V has been shown to directly scavenge various reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage. nih.gov These include the superoxide (B77818) anion (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). researchgate.netmedchemexpress.commdpi.comresearchgate.netcvphysiology.comtaylorandfrancis.comwikipedia.org Studies have demonstrated the free radical scavenging capacity of Isomogroside V. researchgate.net For instance, in LPS-stimulated RAW264.7 cells, Isomogroside V was found to mitigate the increase in ROS levels. nih.gov It is considered more effective in scavenging the hydroxyl radical compared to 11-oxo-mogroside V, while the latter is more active in scavenging the superoxide anion and hydrogen peroxide. researchgate.net

Table 2: Effect of Isomogroside V on Endogenous Antioxidant Enzymes This table is interactive. Click on the headers to sort.

| Model System | Antioxidant Enzyme | Observed Effect | Reference |

|---|---|---|---|

| H₂O₂-treated skin fibroblasts | SOD, CAT, GSH-Px | Increased activity | nih.govnih.gov |

The antioxidant properties of Isomogroside V translate to protective effects against oxidative damage in cellular models. A key example is its effect on skin fibroblasts. researchgate.netnih.govnih.gov In mouse skin fibroblasts subjected to oxidative stress induced by hydrogen peroxide (H₂O₂), Isomogroside V treatment was shown to reduce the levels of reactive oxygen species (ROS). nih.govnih.gov This reduction in ROS was accompanied by an increase in the activity of antioxidant enzymes, ultimately protecting the skin fibroblasts from oxidative damage. nih.govnih.gov These findings suggest that Isomogroside V can bolster the antioxidant defenses of skin cells, thereby mitigating the harmful effects of oxidative stress. nih.gov

Involvement of Nrf2-related Antioxidant Pathways

Isomogroside V has demonstrated the ability to modulate antioxidant pathways, primarily through the nuclear factor-erythroid factor 2-related factor (Nrf2) signaling pathway. nih.gov In studies involving skin fibroblasts subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, Isomogroside V treatment was found to enhance the antioxidant capacity of the cells and eliminate reactive oxygen species (ROS). nih.gov This protective effect is attributed to its capacity to increase the expression of antioxidant enzymes. nih.gov

Research indicates that Isomogroside V can increase the expression of these enzymes by activating the Nrf2-related antioxidant pathways, which in turn reduces ROS levels and malondialdehyde (MDA) content. nih.gov Under conditions of oxidative stress, Nrf2 translocates into the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of genes encoding for antioxidant enzymes like heme oxygenase-1 (HO-1). plos.orgresearchgate.net This action initiates the transcription of a variety of protective genes. researchgate.netnih.gov Mogroside V, a structurally similar compound, has been shown to activate the Nrf2 signaling pathway, which is dependent on AMPK or AKT in inflammatory responses. nih.gov This activation leads to an increased expression of downstream detoxification and cytoprotective genes, including HO-1, GCLM, GCLC, and NQO1. nih.gov

Anti-cancer Mechanisms

Inhibition of Cancer Cell Proliferation (in vitro models)

Isomogroside V has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. nih.gov Laboratory studies using the MTT assay have demonstrated its inhibitory effects on pancreatic cancer cells (PANC-1) and other tumor cell types. nih.govresearchgate.net Notably, it exhibited minimal cytotoxicity against non-tumorigenic epithelial cells. nih.gov The antiproliferative activity of mogrosides, including Isomogroside V, has also been observed in colorectal and laryngeal cancer cells. researchgate.net

| Cell Line | Cancer Type | Key Findings | Reference |

| PANC-1 | Pancreatic Cancer | Inhibition of proliferation in a dose- and time-dependent manner. | nih.govresearchgate.net |

| HT-29 | Colorectal Cancer | Mogroside IVe, a related compound, inhibited proliferation. | researchgate.net |

| Hep-2 | Laryngeal Cancer | Mogroside IVe, a related compound, inhibited proliferation. | researchgate.net |

| PC-3 | Prostate Cancer | Mogrosides significantly reduced cell viability. | nih.gov |

| T24 | Bladder Cancer | Mogrosides significantly reduced cell viability. | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest (in vitro models)

A key mechanism of Isomogroside V's anti-cancer activity is the induction of apoptosis, or programmed cell death, and cell cycle arrest in cancer cells. nih.govresearchgate.net In pancreatic cancer cells, Isomogroside V has been found to promote apoptosis. nih.govresearchgate.net The percentage of cells undergoing apoptosis increases with higher concentrations of the compound. researchgate.net This process is often confirmed through methods like the Annexin-V assay, which detects the externalization of phosphatidylserine (B164497) on the cell membrane, an early marker of apoptosis. ijmrhs.comkumc.edu

Furthermore, Isomogroside V can induce cell cycle arrest, which prevents cancer cells from dividing and proliferating. researchgate.netarchivesofmedicalscience.com Studies have shown that it can cause an arrest at the G2/M phase of the cell cycle in breast cancer cells. ijmrhs.com In pancreatic cancer cells, Isomogroside V treatment leads to the upregulation of cell cycle inhibitors like CDKN1A and CDKN1B. researchgate.net Altering cell cycle checkpoints can significantly impact the sensitivity of cancer cells to treatment. nih.gov

Molecular Targets and Signaling Pathways (e.g., STAT3 Pathway Modulation)

The anti-cancer effects of Isomogroside V are mediated through the modulation of specific molecular targets and signaling pathways, with the Signal Transducer and Activator of Transcription 3 (STAT3) pathway being a significant target. nih.govresearchgate.net The STAT3 pathway is frequently hyperactivated in many cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. mdpi.commdpi.comfrontiersin.org

Isomogroside V has been shown to inhibit the proliferation and survival of pancreatic cancer cells, at least in part, by regulating the STAT3 signaling pathway. nih.govresearchgate.net Aberrant STAT3 activation is linked to poor prognosis and treatment resistance in various cancers. mdpi.com By targeting STAT3, Isomogroside V can suppress the expression of downstream oncogenic genes like c-Myc and cyclin D1, leading to reduced cell proliferation and the induction of apoptosis. mdpi.com

Preclinical In Silico Identification of Pharmacological Targets (e.g., JUN, IL2, HSP90AA1, AR, PRKCB, VEGFA, TLR9, TLR7, STAT3, PRKCA)

In silico studies, utilizing network pharmacology and molecular docking, have identified several potential pharmacological targets of Isomogroside V. mdpi.comfrontiersin.orgnih.gov These computational analyses have pinpointed key proteins and pathways through which Isomogroside V may exert its therapeutic effects. mdpi.comfrontiersin.orgnih.gov

A network pharmacology-based analysis identified 10 core targets for Isomogroside V in the context of ovarian cancer and COVID-19. frontiersin.orgnih.gov These targets include JUN, IL2, HSP90AA1, AR, PRKCB, VEGFA, TLR9, TLR7, STAT3, and PRKCA. mdpi.comfrontiersin.orgnih.gov Molecular docking analyses have further suggested favorable binding interactions between Isomogroside V and these core target proteins, with Vascular Endothelial Growth Factor A (VEGFA) being identified as a significant pharmacological target. mdpi.comfrontiersin.orgnih.gov

| Target | Full Name | Potential Role in Cancer | Reference |

| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | Cell proliferation, apoptosis, and invasion | mdpi.comfrontiersin.orgnih.gov |

| IL2 | Interleukin-2 (B1167480) | Immune response modulation | mdpi.comfrontiersin.orgnih.gov |

| HSP90AA1 | Heat Shock Protein 90 Alpha Family Class A Member 1 | Protein folding, stability, and function of oncogenic proteins | mdpi.comfrontiersin.orgnih.gov |

| AR | Androgen Receptor | Hormone-dependent cancer progression | mdpi.comfrontiersin.orgnih.gov |

| PRKCB | Protein Kinase C Beta | Signal transduction, cell proliferation, and differentiation | mdpi.comfrontiersin.orgnih.gov |

| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | mdpi.comfrontiersin.orgnih.gov |

| TLR9 | Toll-Like Receptor 9 | Innate immunity and inflammation | mdpi.comfrontiersin.orgnih.gov |

| TLR7 | Toll-Like Receptor 7 | Innate immunity and inflammation | mdpi.comfrontiersin.orgnih.gov |

| STAT3 | Signal Transducer and Activator of Transcription 3 | Cell proliferation, survival, and angiogenesis | mdpi.comfrontiersin.orgnih.gov |

| PRKCA | Protein Kinase C Alpha | Signal transduction, cell proliferation, and differentiation | mdpi.comfrontiersin.orgnih.gov |

Effects on Cancer Cell Migration and Invasion (in vitro models)

Isomogroside V has demonstrated the ability to inhibit the migration and invasion of cancer cells, which are critical processes in metastasis. nih.gov In studies on lung cancer cells cultured in high-glucose conditions, Isomogroside V was found to inhibit hyperglycemia-induced invasion and migration. nih.gov

The mechanism behind this effect involves the reversal of the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. nih.gov Isomogroside V achieves this by up-regulating E-Cadherin expression and down-regulating N-Cadherin, Vimentin, and Snail expressions. nih.gov Additionally, it has been shown to disrupt the cytoskeleton of cancer cells by fracturing microfilaments and reducing the expression of proteins involved in cell motility, such as Rho A, Rac1, and Cdc42. nih.gov

Anti-diabetic and Hypoglycemic Mechanisms

Modulation of Blood Glucose Levels (Preclinical models)

Preclinical studies using animal models have demonstrated the potential of Isomogroside V and related mogrosides in modulating blood glucose levels. In diabetic mouse models, administration of mogroside-rich extracts has been shown to lead to a significant decrease in fasting plasma glucose. mdpi.com These extracts also improved insulin (B600854) sensitivity, as well as glucose and insulin tolerance. mdpi.com The hypoglycemic effects are often observed in a dose-dependent manner. mdpi.comnih.gov Studies on normal and streptozotocin-induced diabetic mice have further validated these hypoglycemic and antihyperglycemic properties. nih.gov While Isomogroside V is a component of these active extracts, its direct and individual effect on blood glucose in these models is part of a broader profile of related compounds. The metabolism of mogrosides into their aglycone, mogrol (B2503665), and other smaller glycosides in the gut is considered a key step, as these metabolites may be the primary bioactive forms responsible for the observed systemic effects. researchgate.netresearchgate.net

Table 1: Preclinical Studies on the Modulation of Blood Glucose Levels by Mogroside Extracts Containing Isomogroside V

| Model | Compound/Extract | Key Findings | Citation |

| Diabetic Mice | Mogroside-rich extract (MGE) | Marked decrease in fasting plasma glucose (FPG), improved insulin sensitivity and glucose tolerance. | mdpi.com |

| Normal and Streptozotocin-induced Diabetic Mice | Solvent fractions of Hagenia abyssinica (containing various phytochemicals) | Significant hypoglycemic and antihyperglycemic activity in a dose-dependent manner. | nih.gov |

| Type 2 Diabetic Mellitus (T2DM) Rats | Mogrosides | Metabolized into smaller glycosides which are suggested to be the active antidiabetic components. | researchgate.net |

Inhibition of Protein Glycation

Protein glycation is a non-enzymatic reaction between reducing sugars and proteins, leading to the formation of advanced glycation end products (AGEs). mdpi.comfrontiersin.org The accumulation of AGEs is implicated in the pathogenesis of diabetic complications. mdpi.com Mogroside extracts containing Isomogroside V have demonstrated the ability to inhibit the formation of AGEs. mdpi.comresearchgate.net In in vitro studies using the bovine serum albumin (BSA)-glucose glycation model, mogroside extracts significantly inhibited the formation of fluorescent AGEs. mdpi.comresearchgate.net This anti-glycation activity was associated with a reduction in protein carbonate levels and the formation of Nε-(carboxymethyl) lysine (B10760008), a major AGE. mdpi.com These findings suggest that Isomogroside V, as a component of these extracts, may contribute to the prevention of diabetic complications by inhibiting protein glycation and subsequent sugar oxidation. mdpi.comresearchgate.net

Table 2: In Vitro Studies on the Inhibition of Protein Glycation by Mogroside Extracts

| Model | Compound/Extract | Key Findings | Citation |

| Bovine Serum Albumin (BSA)-glucose glycation model | Mogroside extract (MGE) | Inhibited the formation of fluorescent advanced glycation end products (AGEs); reduced protein carbonate and Nε-(carboxymethyl) lysine levels. | mdpi.comresearchgate.net |

| In vitro anti-glycation assays | Mogroside compositions | Demonstrated anti-glycation properties comparable to or better than aminoguanidine. | google.com |

Potential Activation of AMPK Signaling Pathway

The 5'-adenosine monophosphate-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, and its activation is a key mechanism for the therapeutic effects of many anti-diabetic agents. creative-diagnostics.comfrontiersin.org In vitro studies have shown that both mogroside V and its aglycone, mogrol, are potent activators of the AMPK signaling pathway. researchgate.netrsc.org Specifically, they can activate the AMPK heterotrimer α2β1γ1. researchgate.netrsc.org The activation of AMPK by mogrosides is thought to contribute, at least in part, to the anti-diabetic properties of Siraitia grosvenorii. researchgate.netrsc.org This activation can lead to downstream effects such as the regulation of glucose and lipid metabolism. creative-diagnostics.com For instance, activated AMPK can enhance glucose transport and inhibit lipogenesis in fat cells. creative-diagnostics.com While Isomogroside V itself has not been directly tested in all studies, the activity of its isomer, mogroside V, strongly suggests a similar potential mechanism of action.

Table 3: In Vitro Studies on the Activation of the AMPK Signaling Pathway

| Compound | Assay | Key Findings | Citation |

| Mogroside V (MV) | In vitro AMPK activation assay | Activated AMPK heterotrimer α2β1γ1 by 2.4-fold with an EC50 of 20.4 μM. | researchgate.netrsc.org |

| Mogrol (MO) | In vitro AMPK activation assay | Activated AMPK heterotrimer α2β1γ1 by 2.3-fold with an EC50 of 4.2 μM. | researchgate.netrsc.org |

Immunomodulatory Effects (Preclinical models)

Isomogroside V and related mogrosides have demonstrated immunomodulatory properties in various preclinical models. In a study using ovalbumin (OVA)-induced asthmatic mice, mogroside V was shown to significantly reverse the elevated levels of Immunoglobulin E (IgE), tumor necrosis factor-alpha (TNF-α), and interleukin-5 (IL-5). frontiersin.org Furthermore, mogroside V has been found to inhibit the production of several pro-inflammatory cytokines, including TNF-α, interleukin-1β (IL-1β), interleukin-2 (IL-2), and interleukin-6 (IL-6) in both in vivo and in vitro models of inflammation. rsc.org This anti-inflammatory effect is linked to the modulation of key signaling pathways such as the JAK-STAT and NF-κB pathways. frontiersin.org In lipopolysaccharide (LPS)-treated RAW 264.7 cells, mogroside V was observed to decrease the expression of miR-21-5p, leading to an upregulation of its target gene, SPRY1, which is involved in the negative regulation of inflammatory responses. rsc.org Additionally, polysaccharides from Siraitia grosvenorii have been shown to possess immunomodulatory activity by promoting the proliferation of RAW264.7 cells and enhancing their phagocytic activity and secretion of NO, IL-6, and TNF-α. nih.gov

Table 4: Preclinical Studies on the Immunomodulatory Effects of Mogroside V

| Model | Compound | Key Findings | Citation |

| Ovalbumin (OVA)-induced asthmatic mice | Mogroside V | Reversed elevated levels of IgE, TNF-α, and IL-5. | frontiersin.org |

| OVA-induced asthmatic mice and LPS-treated RAW 264.7 cells | Mogroside V | Inhibited the production of TNF-α, IL-1β, IL-2, and IL-6. | rsc.org |

| LPS-treated RAW 264.7 cells | Mogroside V | Decreased miR-21-5p expression and increased SPRY1 expression. | rsc.org |

| Broiler chickens with LPS-induced lung injury | Mogroside V | Promoted the balance of Th17 and Treg cell cytokines and inhibited pro-inflammatory cytokine expression. | nih.gov |

Respiratory System Modulation Mechanisms (Preclinical models)

Antitussive and Expectorant Properties

The fruit of Siraitia grosvenorii, from which Isomogroside V is derived, has a traditional use in treating cough and other respiratory ailments. ecronicon.net Preclinical studies have provided a scientific basis for these traditional uses. Mogroside V has been shown to reduce the frequency of coughing and prolong the incubation period for cough in mice. nih.gov It also demonstrates an expectorant effect by increasing phenol (B47542) red excretion from the trachea in mice. nih.gov These antitussive and expectorant effects are thought to be linked to the anti-inflammatory properties of mogrosides. ecronicon.net Furthermore, mogroside V has been found to antagonize the spasmodic contractions of the ileum and trachea induced by histamine, suggesting a potential bronchodilatory effect. nih.gov

Table 5: Preclinical Studies on the Antitussive and Expectorant Properties of Mogroside V

| Model | Compound | Key Findings | Citation |

| Mice (cough model) | Mogroside V | Reduced cough frequency and prolonged cough incubation period. | nih.gov |

| Mice (phenol red excretion) | Mogroside V | Increased tracheal phenol red excretion, indicating an expectorant effect. | nih.gov |

| Isolated guinea pig ileum and trachea | Mogroside V | Antagonized histamine-induced spasmodic contractions. | nih.gov |

Alleviation of Airway Hyperreactivity and Inflammation

Preclinical research, through both in vivo and in vitro models, has demonstrated the potential of Isomogroside V to mitigate airway hyperreactivity and inflammation, key pathological features of asthma.

In vivo studies, primarily using ovalbumin (OVA)-induced asthmatic mouse models, have shown that Isomogroside V can significantly attenuate airway hyperresponsiveness. mdpi.comresearchgate.net Histological analysis of lung tissue from these models revealed that Isomogroside V treatment reduces inflammatory cell infiltration. researchgate.net This is further supported by a decrease in the total number of inflammatory cells found in the bronchoalveolar lavage fluid (BALF) of treated animals. mdpi.comresearchgate.net

The anti-inflammatory effects of Isomogroside V are associated with its ability to modulate the immune response. The compound has been shown to correct the imbalance between Th1 and Th2 cytokines, which is a characteristic of allergic asthma. mdpi.com Specifically, administration of Isomogroside V leads to a significant reduction in the levels of key Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), within the BALF. researchgate.netmdpi.com This cytokine modulation is accompanied by a decrease in serum levels of OVA-specific immunoglobulin E (IgE) and IgG1, indicating a systemic dampening of the allergic response. mdpi.comresearchgate.netmdpi.com

Further mechanistic investigations have pointed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway as a key mechanism. researchgate.netnih.gov Isomogroside V has been shown to effectively inhibit the activation of NF-κB in the lungs of asthmatic mice. researchgate.net Additionally, it has been found to decrease the messenger RNA (mRNA) levels of IL-17A, IL-23, and RORγt in lung tissue. researchgate.net Another study identified Isomogroside V as a compound that binds to the M3 acetylcholine (B1216132) receptor, suggesting a potential pathway for its anti-asthmatic properties. nih.gov

Metabolomic analyses have also provided insights, revealing that Isomogroside V may alleviate lung inflammation by regulating metabolic pathways such as taurine (B1682933) and hypotaurine (B1206854) metabolism. researchgate.net

In vitro studies using porcine alveolar macrophages exposed to fine particulate matter (PM2.5) have shown that Isomogroside V can inhibit the production of inflammatory mediators. researchgate.net The compound significantly inhibited the production of nitric oxide (NO) and suppressed the upregulation of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-18 (IL-18), and Cyclooxygenase-2 (COX-2). researchgate.net This was associated with reduced intracellular reactive oxygen species (ROS) levels and attenuated phosphorylation of the NF-κB p65 subunit. researchgate.net

The detailed findings from these preclinical studies are summarized in the tables below.

Table 1: Effects of Isomogroside V in Ovalbumin (OVA)-Induced Asthma in vivo Model

| Parameter Assessed | Effect of Isomogroside V Treatment | Source(s) |

| Airway Hyperresponsiveness | Attenuated | mdpi.comresearchgate.net |

| Inflammatory Cell Infiltration | Reduced in lung tissue | researchgate.net |

| Inflammatory Cells in BALF | Reduced total count | mdpi.comresearchgate.net |

| Th2 Cytokines in BALF | ||

| Interleukin-4 (IL-4) | Decreased | researchgate.netmdpi.com |

| Interleukin-5 (IL-5) | Decreased | researchgate.netmdpi.com |

| Interleukin-13 (IL-13) | Decreased | researchgate.netmdpi.com |

| Immunoglobulins in Serum | ||

| OVA-specific IgE | Decreased | mdpi.comresearchgate.netmdpi.com |

| OVA-specific IgG1 | Decreased | mdpi.commdpi.com |

| Signaling Pathways | ||

| NF-κB Activation | Inhibited in lungs | researchgate.netnih.gov |

| Gene Expression in Lungs | ||

| IL-17A mRNA | Decreased | researchgate.net |

| IL-23 mRNA | Decreased | researchgate.net |

| RORγt mRNA | Decreased | researchgate.net |

Table 2: Effects of Isomogroside V on Porcine Alveolar Macrophages in vitro

| Stimulus | Parameter Assessed | Effect of Isomogroside V Treatment | Source(s) |

| Fine Particulate Matter (PM2.5) | Nitric Oxide (NO) Production | Inhibited | researchgate.net |

| Upregulation of IL-18 | Inhibited | researchgate.net | |

| Upregulation of TNF-α | Inhibited | researchgate.net | |

| Upregulation of COX-2 | Inhibited | researchgate.net | |

| Intracellular ROS Levels | Reduced | researchgate.net | |

| Phosphorylation of NF-κB p65 | Attenuated | researchgate.net |

Structure Activity Relationship Sar Studies of Isomogroside V and Other Mogrosides

Correlating Glycosyl Unit Number and Arrangement with Biological Activities

The number and placement of glucose units attached to the mogrol (B2503665) core are primary determinants of a mogroside's perceived taste and biological function. nih.gov Generally, a higher degree of glycosylation is associated with increased sweetness. mdpi.com Mogrosides with one to three glucose units, such as mogroside IIE and mogroside III, are typically bitter-tasting. mdpi.com In contrast, those with four to six glucose units, including Mogroside V, Isomogroside V, and Siamenoside I, are known for their high-intensity sweetness. mdpi.com

The transition from bitter to sweet occurs as the number of glucose units increases, a process that happens naturally during the ripening of the Siraitia grosvenorii fruit. researchgate.net For instance, the bitter-tasting mogroside IIE is glycosylated to form mogroside III, which is then further glycosylated to yield the sweet-tasting Mogroside V. researchgate.net

The arrangement of these sugars is as crucial as their number. Isomogroside V and Mogroside V both contain five glucose units but differ in the branching of the trisaccharide chain at the C-24 position of the mogrol aglycone. researchgate.netchemfaces.com This subtle structural difference in the glycosyl arrangement leads to a significant difference in taste intensity, with Isomogroside V being perceived as sweeter than Mogroside V. researchgate.netmaxapress.com Siamenoside I, which has only four glucose units, is considered the sweetest of the major mogrosides, demonstrating that a simple increase in sugar units does not have a linear correlation with sweetness intensity; the specific linkage and position are critical. mdpi.commdpi.com

| Compound | Number of Glycosyl Units | Taste Profile | Sweetness Relative to Sucrose (B13894) (approx.) |

| Mogroside IIE | 2 | Bitter | N/A |

| Mogroside III | 3 | Bitter | N/A |

| Mogroside IV | 4 | Sweet | 300-392 times |

| Isomogroside V | 5 | Sweet | 500 times chemfaces.com |

| Mogroside V | 5 | Sweet | 250-425 times researchgate.netmdpi.com |

| Mogroside VI | 6 | Sweet | 125 times emerald.com |

| Siamenoside I | 4 | Sweet | 563 times mdpi.commdpi.com |

Note: Sweetness values can vary based on the concentration and testing methodology.

Beyond sweetness, glycosylation also influences other biological activities. For example, Mogroside V has been noted for its anti-inflammatory properties. emerald.com While specific data for Isomogroside V is limited, it is presumed to have a similar bioactivity profile due to its structural similarity to Mogroside V.

Influence of Aglycone Moiety Structural Features on Activity (e.g., C-11 Oxygen Function, C-25 Hydroxylation)

The structure of the aglycone, mogrol, is fundamental to the activity of mogrosides. Modifications at specific positions on this triterpenoid (B12794562) core can abolish or alter the compound's function, particularly its taste.

The oxygen function at the C-11 position is considered critical for the sweet taste of mogrosides. researchgate.net Only mogrosides that possess an α-hydroxy group at the C-11 position (11α-hydroxy) exhibit a sweet taste. mdpi.com If this hydroxyl group is absent (as in 11-deoxymogroside V) or is oxidized to a keto-group (as in 11-oxo-mogroside V), the sweetness is lost, and the compound often becomes bitter or tasteless. mdpi.commdpi.com Similarly, changing the stereochemistry of this group to a β-hydroxy configuration (11β-hydroxy) also results in a tasteless compound. emerald.com While 11-oxo-mogroside V is not sweet, it has demonstrated anti-tumor promoting activity in some studies. emerald.com

Hydroxylation of the side chain, such as at the C-25 position, also plays a role in the structure-taste relationship of mogrosides. mdpi.com The presence of the hydroxyl group at C-25 is a common feature among the sweet-tasting mogrosides like Isomogroside V and Mogroside V.

| Mogroside Derivative | Aglycone Modification (at C-11) | Resulting Taste | Other Reported Activities |

| Mogroside V / Isomogroside V | 11α-hydroxy (naturally occurring) | Sweet | Anti-inflammatory, Antioxidant emerald.com |

| 11-oxo-mogroside V | Keto-group (=O) | Bitter | Anti-tumor promoting activity emerald.com |

| 11-deoxymogroside V | No oxygen function (H) | Not sweet | N/A |

| 11-epi-mogroside V | 11β-hydroxy | Tasteless | Potential antioxidant and anti-inflammatory activity emerald.com |

Stereochemical Configuration of Glycosyl Linkages and its Biological Implications

The stereochemistry of the glycosidic bonds that link the glucose units to each other and to the aglycone is a defining feature for biological recognition and activity. In Isomogroside V and other naturally occurring mogrosides, all the glucose units are in the β-D-pyranose form. researchgate.net The large coupling constants observed in NMR analyses confirm the β-orientation for these glycosidic linkages. mdpi.com This specific configuration is essential for the molecule to bind effectively to the sweet taste receptors.

The primary structural difference between Isomogroside V and its more common isomer, Mogroside V, lies in the arrangement of the glycosidic linkages within the trisaccharide moiety attached to the C-24 position of the mogrol. researchgate.net

Isomogroside V Structure : 3-[(4-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-mogrol-24-O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside. researchgate.netchemfaces.com

Mogroside V Structure : Features a different branching in the trisaccharide at C-24, where the terminal glucose units are attached differently. researchgate.net

| Feature | Isomogroside V | Mogroside V | Biological Implication |

| Aglycone | Mogrol | Mogrol | Core structure for activity. |

| Sugars at C-3 | Diglucoside (β-1,4 linkage) | Diglucoside (β-1,6 linkage) | Contributes to overall structure and solubility. |

| Sugars at C-24 | Branched Triglucoside (β-1,2 and β-1,6 linkages) | Branched Triglucoside (different linkages) | The specific branching pattern is a key determinant of sweetness intensity. researchgate.net |

| Linkage Stereochemistry | All β-configuration | All β-configuration | Essential for binding to sweet taste receptors. researchgate.net |

Metabolism and Pharmacokinetics of Isomogroside V Preclinical and in Vitro Studies

In Vitro Deglycosylation Processes by Intestinal Flora

Upon reaching the colon, Isomogroside V is subjected to extensive metabolism by the resident intestinal microflora. emerald.com The primary metabolic pathway is a stepwise deglycosylation, where glucose units are sequentially cleaved from the parent molecule. acs.orgresearchgate.net This process is carried out by bacterial enzymes, particularly β-d-glucosidases, which hydrolyze the glycosidic bonds. acs.org

In vitro studies using human intestinal fecal homogenates have demonstrated this transformation process. nih.govresearchgate.net When Isomogroside V is incubated under anaerobic conditions with intestinal microbiota, it is converted into a series of intermediate, less-glycosylated mogrosides before ultimately being fully deglycosylated. nih.govresearchgate.net This sequential removal of sugar moieties is a common metabolic pathway for mogroside-type compounds. acs.org The process indicates that the complex structure of Isomogroside V is broken down into simpler forms by the enzymatic action of gut bacteria. acs.org

Table 1: Identified Intermediate Metabolites of Mogroside V in In Vitro Intestinal Microbiota Studies

The table below lists the intermediate compounds formed during the deglycosylation of Mogroside V, a structurally similar compound, which illustrates the stepwise metabolic process that Isomogroside V is expected to undergo.

| Metabolite | Description |

|---|---|

| Mogroside IVE | A tetra-glycoside |

| Siamenoside I | A tetra-glycoside |

| Mogroside IIIE | A tri-glycoside |

| Mogroside IIIAI | A tri-glycoside |

| Mogroside IIA | A di-glycoside |

Data derived from studies on Mogroside V metabolism by human intestinal microbiota. researchgate.net

Identification of Mogrol (B2503665) as a Common Terminal Deglycosylated Metabolite

The stepwise enzymatic cleavage of glucose units from Isomogroside V culminates in the formation of a single, common terminal metabolite: mogrol. nih.govresearchgate.net Mogrol is the aglycone (non-sugar) core of all mogrosides. nih.govresearchgate.net In vitro incubation studies with human intestinal flora confirm that Isomogroside V is completely metabolized to mogrol, typically within a 24-hour period. nih.govresearchgate.net This finding establishes mogrol as the final product of the primary metabolic pathway for Isomogroside V in the gut. researchgate.net

Comparative Metabolic Fate of Isomogroside-V with Other Mogrosides

The metabolic fate of Isomogroside V is not unique among the family of mogroside compounds. Research comparing the in vitro metabolism of various purified mogrosides, including Isomogroside V, Mogroside V, Mogroside IIIe, and Siamenoside I, reveals a shared metabolic pathway. nih.gov Despite differences in the number and linkage of their glucose units, all tested mogrosides are metabolized to the common aglycone, mogrol. nih.govresearchgate.net

Table 2: Comparative In Vitro Metabolism of Purified Mogrosides

This table summarizes the findings of a comparative study on the metabolism of different mogrosides by human intestinal fecal homogenates.

| Compound | Starting Number of Glucose Units | Common Terminal Metabolite | Time to Complete Metabolism |

|---|---|---|---|

| Isomogroside V | 5 | Mogrol | Within 24 hours |

| Mogroside V | 5 | Mogrol | Within 24 hours |

| Mogroside IIIe | 3 | Mogrol | Within 24 hours |

| Siamenoside I | 4 | Mogrol | Within 24 hours |

Information sourced from a comparative in vitro metabolism study. nih.govresearchgate.net

Implications of Metabolic Pathways for Bioavailability and Bioactivity

The extensive metabolism of Isomogroside V in the gut has significant implications for its bioavailability and bioactivity. The parent compound, Isomogroside V, is poorly absorbed in the upper gastrointestinal tract due to its large size and hydrophilic nature. emerald.comresearchgate.net Consequently, it contributes minimal calories. emerald.com

The bioactivity associated with monk fruit extracts is largely attributed to the metabolites formed in the colon, rather than the parent mogrosides themselves. researchgate.net Mogrol, the terminal metabolite, is more lipophilic than Isomogroside V and can be absorbed into systemic circulation. researchgate.net Some studies suggest that mogrol is the primary functional component responsible for the pharmacological effects observed after mogroside consumption. researchgate.netfrontiersin.org This suggests that Isomogroside V can be considered a prodrug, which is transformed into its active form, mogrol, by the intestinal microbiota. researchgate.net The absorption of mogrol allows for its distribution to various tissues, where it can exert biological effects. researchgate.netfrontiersin.org Therefore, the metabolic transformation in the gut is a critical prerequisite for the systemic bioavailability and potential bioactivity of ingested Isomogroside V.

Analytical Methodologies for Isomogroside V Quantification and Profiling in Research

Advanced Chromatographic Techniques for Separation and Detection

Chromatographic methods form the cornerstone of Isomogroside-V analysis, enabling its separation from a multitude of other compounds present in monk fruit extracts.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound. globalresearchonline.net The development of a robust HPLC method is a meticulous process that considers the physicochemical properties of the analyte, including its polarity, solubility, and pH/pKa values. globalresearchonline.net

A primary challenge in analyzing compounds like this compound is the lack of a strong, specific chromophore, which makes detection by UV-Vis detectors less sensitive. thermofisher.com To overcome this, alternative detection methods like charged aerosol detection (CAD) can be employed. thermofisher.com Hydrophilic Interaction Liquid Chromatography (HILIC) has proven effective for separating multiple terpene glycosides, including this compound. thermofisher.com A typical HILIC method might utilize a trimode column with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer, a volatile composition that is compatible with CAD. thermofisher.com

Method development begins with defining the analytical goals, such as whether the analysis is for qualitative or quantitative purposes and determining the required detection limits and precision. mastelf.com The selection of the column is a critical first step, with reversed-phase columns being a common starting point for non-polar to moderately polar compounds. mastelf.com Initial "scouting runs" with a broad gradient, for instance, 5% to 95% organic phase over 20 minutes, help to locate the elution time of the target analytes. mastelf.com Following this, the gradient can be refined to achieve optimal separation. mastelf.com

For this compound and other mogrosides, which are ionizable, controlling the pH of the mobile phase is crucial for achieving sharp, symmetrical peaks necessary for low detection limits and reproducible retention times. globalresearchonline.net

A summary of typical HPLC conditions for mogroside analysis is presented below:

| Parameter | Condition | Source |

| Column | Reversed-Phase C18 | mastelf.comejgm.co.uk |

| Mobile Phase | Acetonitrile, Water, Methanol (B129727) | ejgm.co.uk |

| Detection | Photodiode Array (PDA) at 254 nm, Charged Aerosol Detection (CAD) | thermofisher.comejgm.co.uk |

| Flow Rate | 1.0 ml/min | ejgm.co.uk |

High-Performance Thin-Layer Chromatography (HPTLC) for Multi-Component Analysis

High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and matrix-tolerant alternative for the simultaneous analysis of multiple components in monk fruit products. frontiersin.orgresearchgate.net This technique has been successfully applied to develop methods for analyzing 13 different mogrosides, including this compound, alongside a flavonoid and three sugars. frontiersin.orgnih.gov

In a representative HPTLC analysis, after spotting the samples on the plate, derivatization with a solution like 10% sulfuric acid in ethanol (B145695) is performed, and the plate is photographed under white light and UV light at 366 nm for visualization. researchgate.netresearchgate.net This allows for the identification of various compounds based on their retention factor (Rf) values. For instance, this compound has been identified with an Rf value of 0.15. researchgate.net

HPTLC can also be used for semi-quantitative analysis by scanning the plates. frontiersin.orgnih.gov Studies have shown that the content of this compound, along with Mogroside V and 11-oxo-mogroside V, is significantly higher in monk fruits dried at low temperatures compared to those processed with traditional hot-air drying methods. frontiersin.orgnih.govresearchgate.netnih.gov

Mass Spectrometry-Based Techniques for Identification and Quantification

Mass spectrometry (MS) provides a high degree of sensitivity and selectivity, making it an indispensable tool for the definitive identification and precise quantification of this compound, especially at low concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS-MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS-MS) combines the separation power of LC with the detection capabilities of tandem mass spectrometry, making it a powerful technique for trace analysis. eag.com This method is particularly well-suited for analyzing complex biological and environmental samples. wikipedia.org

A sensitive and selective LC-MS/MS method has been developed for the determination of this compound and other mogrosides in various matrices, including rat plasma. who.intnih.gov The detection typically relies on a triple-quadrupole tandem mass spectrometer equipped with a negative-ion electrospray ionization (ESI) interface. who.intnih.gov Analysis is often performed in the selected-reaction monitoring (SRM) mode for enhanced specificity and sensitivity. who.int

For this compound, the SRM transition is monitored at m/z 1285.6 → 1123.7. who.intnih.gov This technique has demonstrated linearity over a wide concentration range and can achieve a low limit of quantitation (LOQ). who.intnih.gov The high sensitivity and accuracy of LC-MS/MS make it suitable for pharmacokinetic studies and for detecting trace levels of this compound in complex samples. who.intnih.govgoogle.com

Below is a table summarizing key parameters for an LC-MS/MS method for Mogroside V, which shares structural similarities with this compound and is often analyzed concurrently.

| Parameter | Value/Condition | Source |

| Ionization Mode | Electrospray Ionization Negative Ion Mode (ESI-) | who.intgoogle.com |

| Ion Source Temperature | 500℃ | google.com |

| Collision Gas Pressure | 6 psi | google.com |

| SRM Transition (Mogroside V) | m/z 1285.6 → 1123.7 | who.intnih.gov |

| Linear Range (Mogroside V) | 96.0–96000 ng/mL | who.intnih.gov |

| Limit of Quantitation (LOQ) (Mogroside V) | 96.0 ng/mL | who.intnih.gov |

Application of Chemometric Analysis in Mogroside Profiling Studies

Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. ijpsjournal.com In the context of mogroside profiling, chemometric approaches are applied to HPTLC and other instrumental data to discern patterns and differences between samples that may not be apparent through simple visual inspection. frontiersin.orgnih.gov

Techniques such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are used to process the data generated from HPTLC chromatograms. frontiersin.orgresearchgate.net These statistical tools can effectively separate and classify monk fruit samples based on their chemical profiles. For example, chemometric analysis of HPTLC data has successfully distinguished between monk fruit products dried at high and low temperatures. frontiersin.orgresearchgate.net The analysis revealed that Isomogroside V, along with mogroside V and 11-oxo-mogroside V, are key discriminating compounds between these two groups. frontiersin.orgnih.gov

Influence of Sample Preparation and Matrix Effects on Analytical Accuracy

The accuracy and reliability of any analytical method for this compound are heavily dependent on the sample preparation process and the management of matrix effects. nih.gov Matrix effects arise from the interference of other components in the sample matrix, which can suppress or enhance the analyte signal, leading to inaccurate quantification. nih.govbioanalysis-zone.com

Effective sample preparation is the first line of defense against matrix effects. drawellanalytical.com This can involve techniques such as digestion, filtration, and extraction to remove interfering substances. drawellanalytical.com In the analysis of this compound in biological fluids like plasma, a common sample preparation step is protein precipitation using a solvent like methanol. who.intnih.gov

Several strategies can be employed to mitigate matrix effects during analysis:

Internal Standards: The use of an internal standard (IS) that has similar chemical properties and chromatographic behavior to the analyte can compensate for variations in sample preparation and instrumental response. who.int

Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples helps to ensure that the standards and samples experience similar matrix effects, leading to more accurate quantification. drawellanalytical.com

Standard Addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix, directly compensating for matrix-induced effects. drawellanalytical.com

Advanced Sample Cleanup: Techniques like solid-phase extraction (SPE) can be used to selectively isolate the analyte of interest while removing a significant portion of the interfering matrix components. bioanalysis-zone.com

The matrix effect is typically evaluated by comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solvent solution. chromatographytoday.com Studies on mogroside analysis in rat plasma have shown that with appropriate sample preparation and analytical methods, the matrix effect can be considered negligible. who.int

Future Directions and Research Gaps in Isomogroside V Studies

Further Elucidation of Specific Molecular Mechanisms of Isomogroside-V, distinct from Mogroside V

A significant gap in current research is the detailed understanding of this compound's molecular interactions compared to those of Mogroside V. The primary known difference between this compound and Mogroside V lies in their glycosylation patterns. google.com This structural variance, specifically in the linkages of the five glucose units attached to the mogrol (B2503665) backbone, is responsible for the observed differences in taste perception and likely translates to distinct biological activities. google.comresearchgate.net While Mogroside V's bioactivities, such as its antioxidant and anti-inflammatory effects, are subjects of ongoing research, this compound remains largely uncharacterized at the molecular level. medchemexpress.comacs.org

Future research must prioritize investigating how the unique structure of this compound influences its interaction with cellular receptors, enzymes, and signaling pathways. For instance, the aglycone mogrol is a known potent activator of AMP-activated protein kinase (AMPK), a key regulator of metabolism, whereas Mogroside V shows no such effect. frontiersin.org It is crucial to determine if this compound, as an intermediate glycoside, modulates the AMPK pathway or other metabolic signaling cascades differently than Mogroside V. Such studies would clarify whether this compound possesses unique therapeutic potential beyond its role as a sweetener. This represents a fundamental research gap that needs to be addressed to appreciate its full pharmacological profile.

Comprehensive Comparative Pharmacological Studies Between this compound and Other Mogrosides to Delineate Unique Bioactivities

The most well-documented distinction between this compound and other mogrosides is its sweetness intensity. This compound is reported to be approximately 500 times sweeter than sucrose (B13894), surpassing Mogroside V, which is about 250 to 425 times sweeter. researchgate.netemerald.com However, a comprehensive comparative analysis of their pharmacological activities is conspicuously absent from the literature.

Mogrosides as a class are known to possess a range of health-promoting properties, including antioxidant, anti-inflammatory, and anti-diabetic effects. mdpi.comecronicon.net Yet, it is unclear how these activities vary between individual mogroside compounds. The structural differences among this compound, Mogroside V, Siamenoside I, and others suggest that their bioactivities could vary significantly. emerald.com

Future investigations should involve head-to-head comparisons of these compounds in various pharmacological assays. This would help delineate which mogroside is most effective for a specific biological action, such as reducing inflammation or scavenging free radicals. Such data would be invaluable for the targeted development of functional foods and nutraceuticals.

Table 1: Comparative Sweetness of Major Mogrosides

| Compound | Sweetness Relative to Sucrose | Reference(s) |

|---|---|---|

| This compound | ~500 times | researchgate.netemerald.com |

| Mogroside V | 250-425 times | researchgate.netpnas.org |

| Siamenoside I | ~563 times | mdpi.com |

| Mogroside IV | ~300 times | emerald.com |

| Mogroside VI | ~125 times | emerald.com |

Advanced Biosynthetic Pathway Engineering for Enhanced Production of this compound

The biosynthetic pathway of mogrosides in Siraitia grosvenorii has been largely elucidated, culminating in the production of the highly abundant Mogroside V. pnas.orgnih.gov This process involves multiple enzymatic steps, starting from squalene (B77637) and catalyzed by squalene epoxidases, triterpenoid (B12794562) synthases, epoxide hydrolases, cytochrome P450s (CYP450s), and finally, UDP-glucosyltransferases (UGTs). pnas.orgnih.gov The diversity of mogrosides, including the formation of this compound, arises from the activity of specific UGTs in the final glycosylation stages. mdpi.comnih.gov

This compound is a minor component in monk fruit, found in small traces alongside the major component, Mogroside V. pnas.org The key to enhancing its production lies in identifying the specific UGT enzyme(s) responsible for creating its unique glycosidic bond structure and subsequently using metabolic engineering to favor its synthesis. Current research has focused on engineering UGTs to improve the yield of Mogroside V. acs.orgacs.org A critical future direction is to shift this focus to characterize the UGTs that produce this compound. Once identified, these enzymes could be overexpressed in microbial chassis (like Saccharomyces cerevisiae) or plant systems, which have already been engineered to produce mogrol, the mogroside precursor. frontiersin.orgresearchgate.net This would enable the scalable and cost-effective production of pure this compound, facilitating further research and commercialization.

Development of Novel High-Throughput Screening (HTS) Methods for this compound-Specific Biological Activities

The discovery of specific bioactivities for this compound is hampered by the lack of targeted screening methods. High-throughput screening (HTS) offers a powerful tool to address this gap. Existing HTS strategies can be adapted to specifically investigate this compound. For example, receptor chromatography, which was successfully used to identify Mogroside V as a ligand for the β2-adrenergic receptor, could be tailored to find unique molecular targets for this compound. nih.gov

Future research should focus on developing novel HTS assays designed around this compound. This could include:

Cell-based assays: Using reporter gene systems to screen for effects on specific signaling pathways (e.g., inflammatory or metabolic pathways) that may be uniquely modulated by this compound.

Enzyme inhibition assays: Screening this compound against a panel of enzymes to identify specific inhibitory or activating effects not seen with other mogrosides.

HPTLC-based bioautography: This method, which combines chromatography with a biological detection system, could be used for the rapid screening of this compound's antioxidant or antimicrobial activities within complex mixtures. researchgate.net

Developing such HTS methods would not only accelerate the discovery of this compound's unique biological functions but also be crucial for quality control in engineered biosynthetic systems designed for its production. ingentaconnect.com

Exploration of Synergy with Other Phytochemicals in Multi-Component Systems (e.g., Siraitia grosvenorii extracts)

Siraitia grosvenorii extracts are complex mixtures containing not only various mogrosides but also other phytochemicals like flavonoids and polysaccharides. maxapress.comfrontiersin.org These compounds are known to possess their own biological activities, such as antioxidant and immunomodulatory effects. maxapress.commdpi.com A significant research gap is the lack of studies on the potential synergistic or additive interactions between this compound and these other components.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for the identification and quantification of Isomogroside-V in plant extracts?

- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for precise quantification, with column selection (e.g., C18 or HILIC) optimized based on polarity . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly for distinguishing stereoisomers like this compound from mogrosides .

- Challenges : Co-elution with structurally similar mogrosides may require tandem MS/MS fragmentation or ion-mobility spectrometry for resolution .

Q. How should experimental designs be structured to assess the thermal and pH stability of this compound in vitro?

- Methodology : Use accelerated stability testing under controlled conditions (e.g., 40°C/75% RH for thermal stability; pH 2–9 buffers for acid/base resistance). Quantify degradation products via time-course HPLC and kinetic modeling (zero/first-order decay) .

- Data Interpretation : Pair with Arrhenius equation extrapolation to predict shelf-life under ambient conditions. Note contradictions in degradation pathways between aqueous vs. lipid matrices .

Q. What in vitro assays are most appropriate for preliminary screening of this compound’s antioxidant activity?

- Methodology : Standardize assays such as DPPH/ABTS radical scavenging, FRAP, and ORAC, with strict controls for interference from co-extracted phenolics. Normalize activity to Trolox equivalents and report IC₅₀ values with confidence intervals .

- Limitations : Address discrepancies between chemical antioxidant capacity and cellular ROS reduction assays, which may reflect bioavailability differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC₅₀ values for this compound’s anti-inflammatory effects across cell lines?

- Methodology :

- Experimental Replication : Use multiple cell models (e.g., RAW 264.7 macrophages vs. primary human monocytes) under standardized culture conditions .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to harmonize data from disparate studies, adjusting for variables like endotoxin contamination or serum concentration in media .

- Key Insight : Variability often stems from differences in NF-κB/AP-1 pathway activation thresholds or metabolite interconversion in specific cell types .

Q. What strategies are effective for elucidating this compound’s molecular targets in glucose metabolism regulation?

- Methodology :

- Omics Integration : Combine RNA-seq (for transcriptome profiling) with phosphoproteomics to identify signaling nodes (e.g., AMPK, PI3K/Akt) .

- SPR/BLI Binding Assays : Screen against recombinant proteins (e.g., SGLT1/2, PPARγ) to confirm direct interactions .

Q. How should researchers address batch-to-batch variability in this compound isolation from Siraitia grosvenorii?

- Methodology :

- Process Optimization : Implement DOE (Design of Experiments) to test extraction parameters (solvent polarity, temperature, sonication time) .

- QC Protocols : Adopt pharmacopeial standards for purity validation (e.g., USP-NF), including residual solvent analysis and mycotoxin screening .

- Troubleshooting : Variability often correlates with seasonal changes in plant glycoside content; consider greenhouse cultivation under controlled conditions .

Methodological Frameworks for Data Contradiction Analysis

Q. What statistical approaches are recommended for reconciling conflicting dose-response relationships in this compound toxicity studies?

- Approach :

- Bayesian Hierarchical Modeling : Account for inter-study heterogeneity by pooling data while preserving study-level effects .

- Sensitivity Analysis : Test robustness of conclusions to outliers or assay-specific detection limits (e.g., LOD/LOQ in cytotoxicity assays) .

Q. How can researchers ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |